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Compound of Interest

Compound Name: C25H19Cl2N3O5

Cat. No.: B12628054 Get Quote

Disclaimer: The provided chemical formula, C25H19Cl2N3O5, does not correspond to any

publicly documented kinase inhibitor in the searched scientific literature and chemical

databases. The following information is provided for AT7519, a well-characterized small

molecule inhibitor of multiple cyclin-dependent kinases (CDKs), which is a dichloro-substituted

compound and serves as a relevant example for the user's topic of interest. The molecular

formula for AT7519 free base is C16H17Cl2N5O2.

Introduction to AT7519
AT7519 is a potent, ATP-competitive small molecule inhibitor that targets multiple cyclin-

dependent kinases (CDKs).[1][2] CDKs are a family of serine/threonine kinases that play a

crucial role in regulating the cell cycle, transcription, and apoptosis.[3][4] Dysregulation of CDK

activity is a common feature in many cancers, making them attractive targets for therapeutic

intervention.[3] AT7519 has demonstrated significant anti-proliferative activity in a wide range of

human tumor cell lines and has been evaluated in clinical trials for various cancers.[1][5][6]

These application notes provide an overview of the biochemical and cellular activity of AT7519,

along with protocols for its use in common experimental assays.

Quantitative Data
The inhibitory activity of AT7519 has been characterized against various kinases and cancer

cell lines. The following tables summarize the key quantitative data.
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Table 1: In Vitro Kinase Inhibitory Activity of AT7519

Kinase Target IC50 (nM) Assay Format

CDK1/cyclin B 210 Radiometric

CDK2/cyclin E 47 Radiometric

CDK3/cyclin E >10,000 Not specified

CDK4/cyclin D1 100 ELISA

CDK5/p25 13 DELFIA

CDK6/cyclin D3 170 ELISA

CDK7/cyclin H/MAT1 >10,000 Not specified

CDK9/cyclin T1 <10 Radiometric

GSK3β 89 Radiometric

Data sourced from multiple references.[1][2][7]

Table 2: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines
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Cell Line Cancer Type IC50 (nM)

HCT116 Colon Carcinoma 82

HT29 Colorectal Adenocarcinoma Not specified

A2780 Ovarian Carcinoma 350

MCF-7 Breast Adenocarcinoma 40

SW620 Colorectal Adenocarcinoma 940

MM.1S Multiple Myeloma 500

U266 Multiple Myeloma 500

MYCN-amplified

Neuroblastoma
Neuroblastoma 386 (median)

Non-MYCN-amplified

Neuroblastoma
Neuroblastoma 1227 (median)

Data sourced from multiple references.[1][8][9]

Signaling Pathway
AT7519 primarily targets CDKs, which are central regulators of the cell cycle. The diagram

below illustrates the points of inhibition by AT7519 in the CDK signaling pathway.
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AT7519 inhibits multiple CDKs, leading to cell cycle arrest and inhibition of transcription.
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Experimental Protocols
The following are representative protocols for evaluating the activity of AT7519.

In Vitro Kinase Assay (Radiometric Filter Binding
Format)
This protocol is a general method for assessing the inhibitory activity of AT7519 against a

specific CDK.

Materials:

Purified active CDK/cyclin enzyme

Specific peptide substrate

AT7519 (dissolved in DMSO)

[γ-³²P]ATP or [γ-³³P]ATP

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 15 mM MgCl₂, 1 mM DTT, 1 mM EGTA,

0.02% Triton X-100)

Phosphocellulose filter plates

Wash buffer (e.g., 75 mM phosphoric acid)

Scintillation counter and scintillant

Procedure:

Prepare serial dilutions of AT7519 in kinase reaction buffer containing a final DMSO

concentration of 2.5%.

In a 96-well plate, add the diluted AT7519 or vehicle control (DMSO).

Add the purified CDK/cyclin enzyme and the specific peptide substrate to each well.
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Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA, pH 8.0) or by spotting the

reaction mixture onto the phosphocellulose filter plate.

Wash the filter plate extensively with the wash buffer to remove unincorporated radiolabeled

ATP.

Dry the filter plate and add scintillant to each well.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percent inhibition for each AT7519 concentration and determine the IC50 value

using a suitable data analysis software.

Cell Viability Assay (MTT Assay)
This protocol is used to determine the anti-proliferative effect of AT7519 on cancer cell lines.[9]

Materials:

Human cancer cell lines

Complete cell culture medium

AT7519 (dissolved in DMSO)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4645454/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12628054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

Prepare serial dilutions of AT7519 in complete cell culture medium. The final DMSO

concentration should be kept low (e.g., <0.5%).

Remove the old medium from the cells and add the medium containing different

concentrations of AT7519 or vehicle control (DMSO).

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert

MTT to formazan crystals.

Add the solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a

microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the IC50 value.

Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a kinase

inhibitor like AT7519.
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A typical workflow for the preclinical evaluation of a kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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